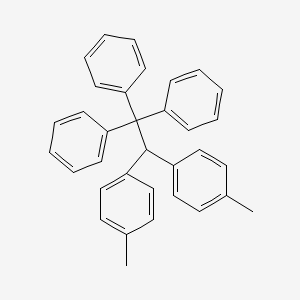
1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene): is an organic compound characterized by its unique structure, which includes a central ethane moiety bonded to three phenyl groups and two 4-methylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.
類似化合物との比較
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but with an ethane moiety instead of the triphenylethane core.
1,1’-(2,2-Diphenylethane-1,1-diyl)bis(4-methylbenzene): Similar structure with two phenyl groups instead of three.
1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methylbenzene): Contains chlorine atoms in place of phenyl groups.
Uniqueness: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its triphenylethane core, which imparts distinct electronic properties and steric effects. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.
特性
CAS番号 |
41136-95-2 |
|---|---|
分子式 |
C34H30 |
分子量 |
438.6 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChIキー |
CPQQNCLAPPGXQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)

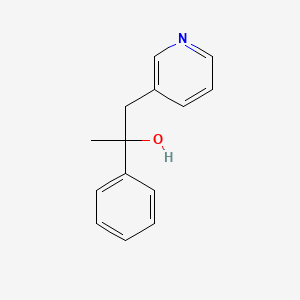
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
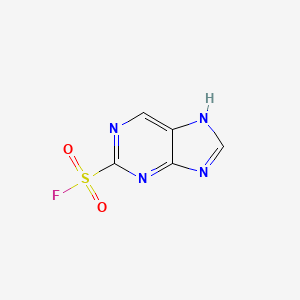


![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
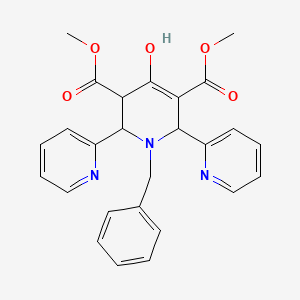


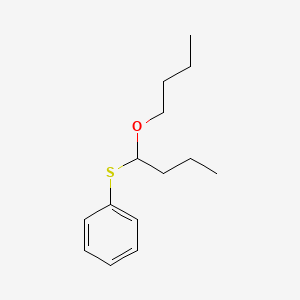
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
